molecular formula C6H12O21P6 B179495 Myo-inositol trispyrophosphate CAS No. 802590-64-3

Myo-inositol trispyrophosphate

Cat. No. B179495
M. Wt: 605.99 g/mol
InChI Key: HEDKSUBRULAYNO-UHFFFAOYSA-N
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Description

Myo-inositol trispyrophosphate (ITPP) is an inositol phosphate and a pyrophosphate. It is a drug candidate and a putative performance-enhancing substance that exerts its biological effects by increasing tissue oxygenation . It is currently in phase 1 clinical trials for chronic heart failure and cancer applications .


Synthesis Analysis

Myo-inositol is the most important and widespread compound of this family, it derives directly from D-glucose, and all known inositols, including stereoisomers and derivatives, are the results of metabolic processes on this unique molecule .


Molecular Structure Analysis

ITPP is a pyrophosphate derivative of phytic acid with the molecular formula C6H12O21P6 . The orientation of the hydroxyls around the specifically myo version of inositol allows for the phosphorylation of the simple cyclohexane ring in a series of combinations which can theoretically yield up to 63 stereochemically unique forms .


Chemical Reactions Analysis

The cyclitol myo-inositol has served as an extraordinary building block on which the substitution of simple mono-ester phosphate groups has enabled the creation of a vast repertoire of unique molecules with diverse cellular functions .


Physical And Chemical Properties Analysis

ITPP is a pyrophosphate derivative of phytic acid with the molecular formula C6H12O21P6. Its molar mass is 605.984 g·mol−1 .

Scientific Research Applications

  • Anti-Angiogenic Properties and Cancer Treatment : ITPP shows promise as an anti-angiogenic and anti-cancer compound. It has been found to inhibit angiogenesis, which is the formation of new blood vessels, a crucial process in tumor growth and metastasis. In one study, ITPP inhibited angiogenesis and reduced tumor progression in an experimental model of glioma, a type of brain tumor (Sihn et al., 2007).

  • Doping Agent in Racehorses : Due to its properties of increasing oxygen in hypoxic tissues, ITPP has been investigated as a potential doping agent in racehorses. A study developed a method for detecting ITPP in equine urine and plasma, highlighting its potential misuse in horse racing (Wong et al., 2012).

  • Doping Control in Human Sports : Similarly, ITPP is considered for its potential misuse in human sports due to its capacity to enhance oxygen release in tissues. A study developed a liquid chromatography-tandem mass spectrometry method for detecting ITPP in human urine for doping control purposes (Görgens et al., 2014).

  • Allosteric Effector of Hemoglobin : ITPP acts as an allosteric effector of hemoglobin, enhancing the regulated oxygen release capacity of red blood cells. This property is particularly important for counteracting the effects of hypoxia in diseases such as cancer and cardiovascular ailments (Duarte et al., 2010).

  • Signaling in Cellular Processes : Myo-inositol, a component of ITPP, plays a role in cellular signaling. It is involved in the creation of second messengers used in signaling, particularly in response to various signals in plants (Gillaspy, 2011).

  • Calcium Mobilization and Gene Expression : Myo-inositol derivatives like ITPP are involved in calcium mobilization and gene expression in cells, demonstrating the broader significance of inositol metabolites in cellular function and signaling (Li et al., 1998).

Future Directions

ITPP has been studied for potential adjuvant use in the treatment of cancer in conjunction with chemotherapy, due to its effects in reducing tissue hypoxia . Human clinical trials were registered in 2014 under the compound number OXY111A . The substance has also been examined in the context of other illnesses involving hypoxia, such as cardiovascular disease and dementia .

properties

IUPAC Name

4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDKSUBRULAYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O21P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029636
Record name Myo-inositol trispyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myo-inositol trispyrophosphate

CAS RN

802590-64-3
Record name Myo-inositol trispyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802590643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myo-inositol trispyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYO-INOSITOL TRISPYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116EYZ0PPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
275
Citations
MA Schneider, M Linecker, R Fritsch… - Nature …, 2021 - nature.com
Hypoxia is prominent in solid tumors and a recognized driver of malignancy. Thus far, targeting tumor hypoxia has remained unsuccessful. Myo-inositol trispyrophosphate (ITPP) is a re-…
Number of citations: 14 www.nature.com
M Oknińska, U Mackiewicz, K Zajda, C Kieda… - Biomedicine & …, 2022 - Elsevier
… Fylaktakidou and colleagues showed that hexasodium salt of myo-inositol trispyrophosphate (ITPP), bearing three seven-membered cyclic pyrophosphate rings (Fig. 3), strongly bound …
Number of citations: 2 www.sciencedirect.com
LBA Tran, TT Cao‐Pham, BF Jordan… - Journal of cellular …, 2019 - Wiley Online Library
Tumour hypoxia is a well‐established factor of resistance in radiation therapy (RT). Myo‐inositol trispyrophosphate (ITPP) is an allosteric effector that reduces the oxygen‐binding …
Number of citations: 11 onlinelibrary.wiley.com
I Grgic, F Tschanz, N Borgeaud, A Gupta… - International Journal of …, 2021 - Elsevier
… Myo-inositol trispyrophosphate (ITPP) triggers a decrease in the affinity of oxygen to hemoglobin, which leads to an increased release of oxygen upon tissue demand, including in …
Number of citations: 8 www.sciencedirect.com
CD Duarte, R Greferath, C Nicolau, JM Lehn - ChemBioChem, 2010 - Wiley Online Library
myo‐Inositol trispyrophosphate (ITPP), a novel membrane‐permeant allosteric effector of hemoglobin (Hb), enhances the regulated oxygen release capacity of red blood cells, thus …
Z Raykov, SP Grekova, G Bour, JM Lehn… - … journal of cancer, 2014 - Wiley Online Library
… In this study, treatment with myo-inositol trispyrophosphate (ITPP), a novel investigational drug (approved for Phase I and II clinical use in humans), was found to reverse hypoxia in …
Number of citations: 44 onlinelibrary.wiley.com
C Kieda, R Greferath… - Proceedings of the …, 2006 - National Acad Sciences
… Recently, in the course of a search for IP 6 carriers (27), a derivative able to cross the plasma membrane of the RBCs, myo-inositol trispyrophosphate ‖ (ITPP), was found and …
Number of citations: 49 www.pnas.org
P Limani, M Linecker, E Kachaylo, C Tschuor… - Clinical Cancer …, 2016 - AACR
… Here, we determine whether inhibition of the hypoxic tumor response through myo-inositol trispyrophosphate (ITPP), a compound with antihypoxic properties, is able to cause prolonged …
Number of citations: 23 aacrjournals.org
A Biolo, R Greferath, DA Siwik, F Qin… - Proceedings of the …, 2009 - National Acad Sciences
… However, we recently showed that myo-inositol trispyrophosphate (ITPP) hexasodium salt is capable of crossing the RBC plasma membrane and acting as an allosteric effector of Hb, …
Number of citations: 62 www.pnas.org
G Sihn, T Walter, JC Klein, I Queguiner, H Iwao… - FEBS letters, 2007 - Elsevier
… We investigate here the anti-angiogenic properties of the synthetic compound myo-inositol trispyrophosphate (ITPP). By increasing oxy-haemoglobin dissociation, ITPP has the potential …
Number of citations: 35 www.sciencedirect.com

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